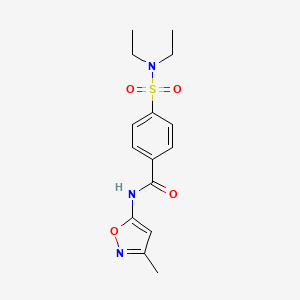

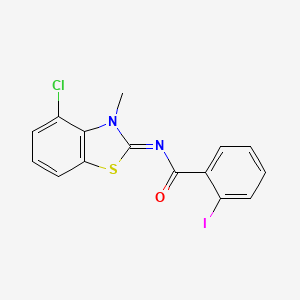

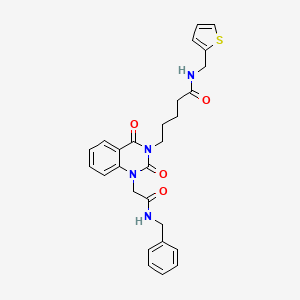

![molecular formula C23H18N2O3S B2589275 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-54-4](/img/structure/B2589275.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazoles in general have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Anticonvulsant and Pharmacological Effects

A study by Faizi et al. (2017) explored derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide for their anticonvulsant properties. They focused on the benzodiazepine pharmacological effects and found that some compounds exhibited significant anticonvulsant activity without impairing learning and memory. This indicates a potential for treating conditions like epilepsy.

Antimicrobial Screening

Research by Desai et al. (2013) involved screening compounds, including derivatives of this compound, for antimicrobial properties. They tested against various bacterial and fungal strains, suggesting possible applications in treating microbial infections.

Toxic Metabolites Study

Mizutani, Yoshida, and Kawazoe (1994) investigated the metabolism of thiazoles, including 2-(p-methoxyphenyl)-4-methylthiazole, a related compound. Their work, detailed in Drug metabolism and disposition: the biological fate of chemicals, focused on identifying toxic metabolites, which is crucial for understanding the safety profile of these compounds in medical applications.

Radioligand Development

Hamill et al. (1996) in their study published in Applied radiation and isotopes developed radiolabeled ligands related to this compound. These ligands were intended for imaging purposes, particularly targeting the AT1 receptor, indicating applications in diagnostic imaging.

Molecular Structure and Interaction Modeling

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. Their research, found in Journal of molecular graphics & modelling, used computational methods to understand intermolecular interactions, which is vital for drug design and development.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing a thiazole ring, like n-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that molecules containing a thiazole ring can behave unpredictably when they enter physiological systems, potentially resetting the system differently . This could involve various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds suggests that they presented satisfactory drug-like characteristics and adme properties .

Result of Action

Given the diverse biological activities of thiazole-containing compounds, it’s plausible that this compound could have a range of effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit AChE by binding to its active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . Specific information on the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-27-17-13-11-16(12-14-17)20-15-29-23(24-20)25-22(26)19-9-5-6-10-21(19)28-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKWWPIODUJQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

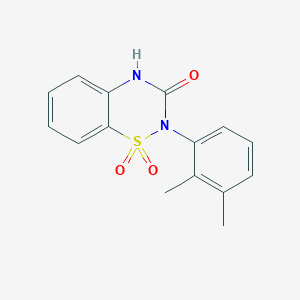

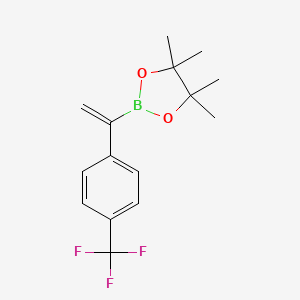

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)

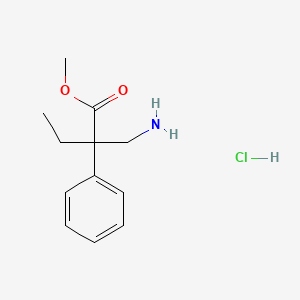

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)

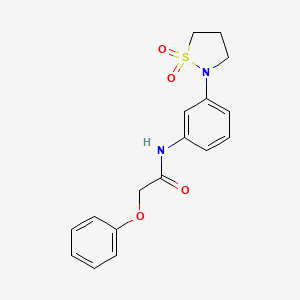

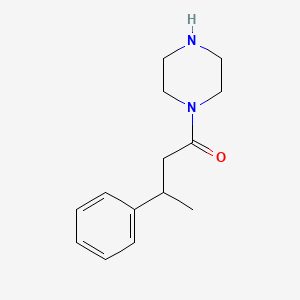

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

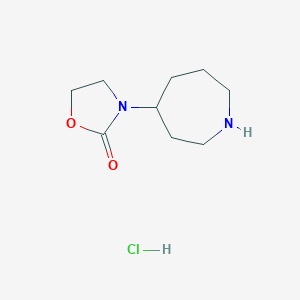

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)